molecular formula C22H21BrN2O3S B2877546 (2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327168-66-0

(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No. B2877546
CAS RN: 1327168-66-0
M. Wt: 473.39
InChI Key: MFDHNHNNYNMUKM-LVWGJNHUSA-N
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Description

The compound is an organic molecule with several functional groups, including a bromine atom, a methylsulfanyl group, an imino group, a tetrahydrofuran ring, and a chromene ring. These functional groups could potentially give the compound various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general predictions could be made based on the functional groups present - for example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without bromine .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on what this compound is used for, it’s impossible to say what its mechanism of action might be .

Future Directions

The future directions for research on this compound would depend on its intended uses. For example, if it were found to have medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

6-bromo-2-(4-methylsulfanylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-29-18-7-5-16(6-8-18)25-22-19(21(26)24-13-17-3-2-10-27-17)12-14-11-15(23)4-9-20(14)28-22/h4-9,11-12,17H,2-3,10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDHNHNNYNMUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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